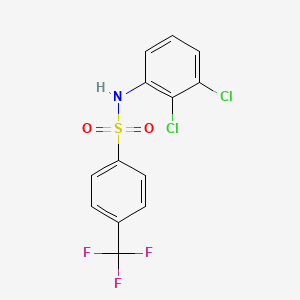

N-(2,3-Dichlorophenyl)-4-(trifluoromethyl)benzenesulfonamide

Description

N-(2,3-Dichlorophenyl)-4-(trifluoromethyl)benzenesulfonamide (CAS: Not explicitly provided; Alfa Catalog ID: H57734) is a benzenesulfonamide derivative featuring a 2,3-dichlorophenylamine group and a para-trifluoromethyl substituent on the benzene ring. This compound is commercially available for research purposes, with a purity of 97% .

Properties

Molecular Formula |

C13H8Cl2F3NO2S |

|---|---|

Molecular Weight |

370.2 g/mol |

IUPAC Name |

N-(2,3-dichlorophenyl)-4-(trifluoromethyl)benzenesulfonamide |

InChI |

InChI=1S/C13H8Cl2F3NO2S/c14-10-2-1-3-11(12(10)15)19-22(20,21)9-6-4-8(5-7-9)13(16,17)18/h1-7,19H |

InChI Key |

SHMYCHAGJWYARV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)NS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dichlorophenyl)-4-(trifluoromethyl)benzenesulfonamide typically involves the reaction of 2,3-dichloroaniline with 4-(trifluoromethyl)benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dichlorophenyl)-4-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Coupling Reactions: The compound can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, with reaction conditions involving solvents like dichloromethane or acetonitrile.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the functional groups present on the molecule.

Scientific Research Applications

N-(2,3-Dichlorophenyl)-4-(trifluoromethyl)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,3-Dichlorophenyl)-4-(trifluoromethyl)benzenesulfonamide involves its interaction with molecular targets and pathways within biological systems. The compound’s electron-withdrawing groups influence its reactivity and binding affinity to specific enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Positional Isomers of Dichlorophenyl Substituents

The Alfa catalog lists three positional isomers of the target compound, differing in the chlorine substitution pattern on the phenyl ring (Table 1).

Table 1: Comparison of Dichlorophenyl Substituted Benzenesulfonamides

| Alfa ID | Substituent Position | Molecular Formula (Inferred) | Key Features |

|---|---|---|---|

| H57734 (Target) | 2,3-Dichlorophenyl | C₁₃H₈Cl₂F₃NO₂S | Balanced steric and electronic effects |

| H57424 | 2,4-Dichlorophenyl | C₁₃H₈Cl₂F₃NO₂S | Increased para-chlorine symmetry |

| H57460 | 2,5-Dichlorophenyl | C₁₃H₈Cl₂F₃NO₂S | Linear substitution pattern |

| H57488 | 3,4-Dichlorophenyl | C₁₃H₈Cl₂F₃NO₂S | Enhanced electronic withdrawal at meta/para positions |

Key Findings :

Benzenesulfonamide vs. Benzamide Derivatives

describes N-(2,3-Dichlorophenyl)-4-(phenylsulfonamido)benzamide (CAS: 831238-49-4), which replaces the trifluoromethyl group with a benzamide moiety.

Key Differences :

- Hydrogen Bonding: The benzamide group introduces additional NH donors, enhancing hydrogen-bonding capacity compared to the sulfonamide linker in the target compound .

Double Sulfonamide Derivatives

A structurally unique analog, N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide (), features two sulfonamide groups.

Key Differences :

- Molecular Weight : The "double" sulfonamide increases molecular weight (~434 g/mol vs. ~370 g/mol for the target compound), likely affecting pharmacokinetics (e.g., absorption and diffusion rates) .

- Synthetic Challenges: This compound was synthesized unintentionally, highlighting the complexity of sulfonamide reactions compared to the straightforward synthesis of monosubstituted derivatives like the target compound .

Pesticide Analogs

lists pesticidal compounds with structural similarities, such as etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) and sulfentrazone (a methanesulfonamide derivative).

Key Comparisons :

- Functional Groups : Etobenzanid’s ethoxymethoxy group enhances hydrophilicity, while the target compound’s trifluoromethyl group increases lipophilicity, affecting soil adsorption and bioavailability .

- Biological Activity: Sulfentrazone’s triazole ring confers herbicidal activity via protoporphyrinogen oxidase inhibition, a mechanism distinct from the target compound’s presumed sulfonamide-mediated interactions .

Perfluorinated Benzenesulfonamides

highlights perfluorinated derivatives (e.g., CAS 52026-59-2) with extensive fluorine substitution.

Key Differences :

Pyridinyl and Heterocyclic Derivatives

describes N-[5-(2,3-dichlorophenyl)-2-pyridinyl]-4-(2-hydroxyethoxy)benzenesulfonamide (CAS: 875162-30-4), which incorporates a pyridine ring.

Key Differences :

- Aromatic Interactions : The pyridine ring’s nitrogen atom enables π-π stacking and hydrogen bonding distinct from the benzene ring in the target compound .

- Solubility : The hydroxyethoxy group enhances water solubility, a property the target compound may lack due to its hydrophobic trifluoromethyl group .

Biological Activity

N-(2,3-Dichlorophenyl)-4-(trifluoromethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer therapies. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Dichlorophenyl Group : Enhances lipophilicity and biological activity.

- Trifluoromethyl Group : Contributes to electron-withdrawing properties, influencing reactivity.

- Benzenesulfonamide Moiety : Provides a functional group that can interact with biological targets.

The molecular formula is with a molecular weight of approximately 370.2 g/mol.

Research indicates that the biological activity of this compound may involve:

- Enzyme Inhibition : The compound potentially interacts with enzymes critical for microbial survival and cancer cell proliferation.

- Binding Affinities : Its structural features allow it to bind effectively to specific receptors or enzymes, leading to observed biological effects.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentrations (MICs) : The compound has shown effective MIC values against various bacterial strains, suggesting its potential use as an antibacterial agent .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 8.0 |

| B. mycoides | 4.0 |

| C. albicans | 16.0 |

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies:

- Cell Line Testing : The compound was tested against multiple human cancer cell lines including A549 (lung), HCT116 (colon), and PC3 (prostate).

- IC50 Values : The results indicated promising activity with IC50 values better than the standard chemotherapeutic agent Doxorubicin in some cases .

| Cell Line | IC50 (µM) | Comparison to Doxorubicin (IC50 = 52.1 µM) |

|---|---|---|

| PACA2 | 22.4 | Better |

| HCT116 | 17.8 | Better |

| HePG2 | 12.4 | Better |

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the compound against a panel of bacteria and fungi, confirming its broad-spectrum antimicrobial activity.

- Cancer Cell Line Research : In vitro studies showed that treatment with this compound led to the down-regulation of key oncogenes such as EGFR and KRAS in lung cancer cells, indicating its potential as a targeted therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.